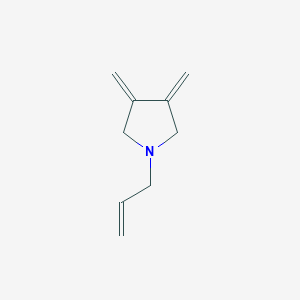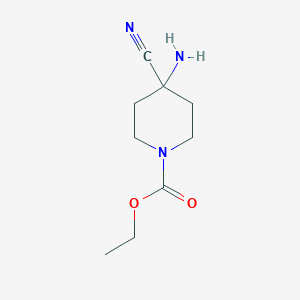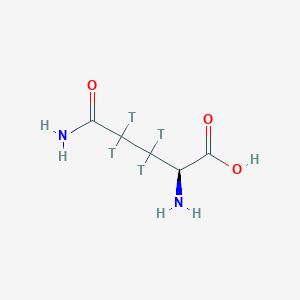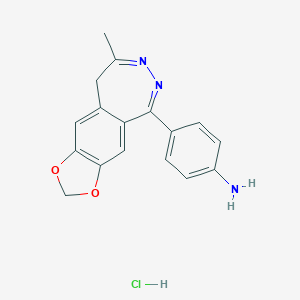
3,4-Dimethylidene-1-prop-2-enylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylidene-1-prop-2-enylpyrrolidine, also known as DPP, is a compound that has gained significant attention in the scientific community due to its potential for various applications. DPP is a bicyclic nitrogen-containing compound that is structurally similar to nicotine. It has been found to possess several interesting properties that make it a promising candidate for further research.
作用機序
The mechanism of action of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is not fully understood, but it is believed to involve the interaction of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine with various receptors in the body. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine has been found to bind to nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in a variety of physiological processes such as learning, memory, and attention. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine has also been found to interact with other receptors, including the dopamine transporter (DAT) and the sigma-1 receptor.
Biochemical and physiological effects:
3,4-Dimethylidene-1-prop-2-enylpyrrolidine has been found to possess several interesting biochemical and physiological effects. It has been found to enhance cognitive function and memory in animal models, possibly through its interaction with nAChRs. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine has also been found to possess antioxidant properties, which may make it useful in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is its excellent charge transport properties, which make it an ideal candidate for use in organic electronics. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine-based materials have been found to possess high charge carrier mobilities, making them suitable for use in OFETs and OPVs. However, 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is a relatively complex molecule, and its synthesis can be challenging. Additionally, 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is not very soluble in common solvents, which can make it difficult to work with in the laboratory.
将来の方向性
There are several areas of future research that could be explored with respect to 3,4-Dimethylidene-1-prop-2-enylpyrrolidine. One area of interest is the development of new synthetic methods for the production of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine-based materials. Another area of interest is the investigation of the potential use of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine and its interaction with various receptors in the body.
合成法
The synthesis of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,5-dimethylfuran with methylamine in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with acetic anhydride to produce 3,4-Dimethylidene-1-prop-2-enylpyrrolidine. Other methods of synthesis have also been reported, including the use of various reagents such as lithium aluminum hydride and sodium borohydride.
科学的研究の応用
3,4-Dimethylidene-1-prop-2-enylpyrrolidine has been found to possess several interesting properties that make it a promising candidate for various applications. One of the most significant applications of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is in the field of organic electronics. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine has been found to possess excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). 3,4-Dimethylidene-1-prop-2-enylpyrrolidine-based materials have also been investigated for use in organic light-emitting diodes (OLEDs).
特性
CAS番号 |
176249-80-2 |
|---|---|
製品名 |
3,4-Dimethylidene-1-prop-2-enylpyrrolidine |
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
3,4-dimethylidene-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C9H13N/c1-4-5-10-6-8(2)9(3)7-10/h4H,1-3,5-7H2 |
InChIキー |
LSLJMKSDHJVIDC-UHFFFAOYSA-N |
SMILES |
C=CCN1CC(=C)C(=C)C1 |
正規SMILES |
C=CCN1CC(=C)C(=C)C1 |
同義語 |
Pyrrolidine, 3,4-bis(methylene)-1-(2-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)




![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)